7-Fluoro-2-tetralone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

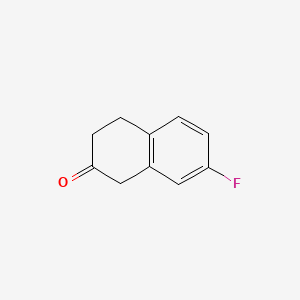

Structure

3D Structure

Propiedades

IUPAC Name |

7-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMQVBHBOBSOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408475 | |

| Record name | 7-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29419-15-6 | |

| Record name | 7-Fluoro-3,4-dihydro-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29419-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Fluoro-2-tetralone from Fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-fluoro-2-tetralone, a valuable building block in medicinal chemistry, starting from the readily available fluorobenzene (B45895). The synthesis involves a multi-step sequence, including Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and subsequent functional group manipulations to achieve the desired 2-tetralone (B1666913) isomer. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

Synthetic Pathway Overview

The synthesis of this compound from fluorobenzene can be accomplished through a five-step sequence. The initial steps focus on constructing the tetralone ring system, which naturally yields the 1-tetralone (B52770) isomer. Subsequent steps are then required to isomerize the carbonyl group from the 1-position to the desired 2-position.

Caption: Overall synthetic pathway for this compound from fluorobenzene.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data, including yields and physical properties of the compounds, are summarized in the subsequent tables.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

The first step involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to yield 3-(4-fluorobenzoyl)propanoic acid.[1]

Caption: Experimental workflow for the Friedel-Crafts acylation.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride in an inert solvent (e.g., nitrobenzene or carbon disulfide).

-

Cool the suspension in an ice-salt bath.

-

Add a solution of succinic anhydride in fluorobenzene dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of HCl gas ceases.

-

Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent.

-

Combine the organic layers, wash with water, and then extract with a sodium bicarbonate solution.

-

Acidify the bicarbonate extract with concentrated HCl to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to afford pure 3-(4-fluorobenzoyl)propanoic acid.

Step 2: Clemmensen Reduction of 3-(4-Fluorobenzoyl)propanoic Acid

The keto group of 3-(4-fluorobenzoyl)propanoic acid is reduced to a methylene (B1212753) group using the Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid, to give 4-(4-fluorophenyl)butanoic acid.[2][3]

References

Spectroscopic Analysis of Fluorinated Tetralones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for fluorinated tetralone derivatives, with a specific focus on providing comparative data in the absence of publicly available information for 7-Fluoro-2-tetralone. Despite a comprehensive search, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. Therefore, this document presents a detailed analysis of the closely related isomer, 7-Fluoro-1-tetralone , and the parent compound, 2-tetralone (B1666913) , to serve as a valuable reference for researchers in the field.

The inclusion of a fluorine atom in organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds of great interest in medicinal chemistry and drug development. Understanding the spectroscopic characteristics of these molecules is crucial for their identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for 7-Fluoro-1-tetralone and 2-tetralone. This comparative presentation allows for an understanding of the influence of the fluorine substituent and the position of the carbonyl group on the spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7-Fluoro-1-tetralone | 7.95 | dd | 8.8, 5.4 | H-5 |

| 6.85 | ddd | 8.8, 8.8, 2.5 | H-6 | |

| 6.75 | dd | 8.8, 2.5 | H-8 | |

| 2.85 | t | 6.0 | C(4)H₂ | |

| 2.55 | t | 6.0 | C(2)H₂ | |

| 2.05 | m | C(3)H₂ | ||

| 2-tetralone | 7.18 - 7.05 | m | Ar-H | |

| 3.50 | s | C(1)H₂ | ||

| 3.00 | t | 6.5 | C(4)H₂ | |

| 2.50 | t | 6.5 | C(3)H₂ |

Note: Data for 7-Fluoro-1-tetralone is based on typical values and may vary depending on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| 7-Fluoro-1-tetralone | 196.5 (d, J=2.2 Hz) | C=O |

| 165.5 (d, J=253 Hz) | C-F | |

| 145.0 (d, J=7.5 Hz) | C-Ar | |

| 132.0 (d, J=2.5 Hz) | C-Ar | |

| 130.0 (d, J=8.5 Hz) | CH-Ar | |

| 115.0 (d, J=21 Hz) | CH-Ar | |

| 112.5 (d, J=22 Hz) | CH-Ar | |

| 39.0 | CH₂ | |

| 30.0 | CH₂ | |

| 23.0 | CH₂ | |

| 2-tetralone [1] | 211.0 | C=O |

| 135.0 | C-Ar | |

| 132.5 | C-Ar | |

| 129.0 | CH-Ar | |

| 128.5 | CH-Ar | |

| 126.5 | CH-Ar | |

| 126.0 | CH-Ar | |

| 48.0 | CH₂ | |

| 39.0 | CH₂ | |

| 29.0 | CH₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Compound | Wavenumber (cm⁻¹) | Functional Group |

| 7-Fluoro-1-tetralone | ~1685 | C=O (Aryl ketone) stretch |

| ~1600, ~1480 | C=C (Aromatic) stretch | |

| ~1250 | C-F stretch | |

| 2-tetralone [2] | 1715 | C=O (Aliphatic ketone) stretch |

| 3060, 3020 | C-H (Aromatic) stretch | |

| 2940, 2850 | C-H (Aliphatic) stretch | |

| 1605, 1495 | C=C (Aromatic) stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks m/z |

| 7-Fluoro-1-tetralone | 164 | 136, 108 |

| 2-tetralone [2] | 146 | 118, 117, 104, 91 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument and sample being analyzed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum. Typically, the spectrum is collected over a range of 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for compounds of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Ionization :

-

EI : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

ESI : The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

-

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that can aid in structure elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this guide provides a valuable comparative analysis using data from its isomer, 7-Fluoro-1-tetralone, and the parent compound, 2-tetralone. The provided spectroscopic data tables, in conjunction with the general experimental protocols, offer a solid foundation for researchers working with fluorinated tetralones. The differences observed in the NMR, IR, and MS data between 7-Fluoro-1-tetralone and 2-tetralone highlight the significant influence of the fluorine substituent and carbonyl position on the spectroscopic properties. This information is critical for the accurate identification and characterization of novel fluorinated compounds in the context of drug discovery and development.

References

An In-depth Technical Guide to 7-Fluoro-2-tetralone (CAS number 29419-15-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluoro-2-tetralone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and data from analogous compounds to offer a detailed perspective on its properties, synthesis, and potential applications.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions and comparisons with its isomers. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 29419-15-6 | [1][2] |

| Molecular Formula | C₁₀H₉FO | [2] |

| Molecular Weight | 164.18 g/mol | [2] |

| Predicted Density | 1.198 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 265.5 ± 40.0 °C | [2] |

| Predicted Flash Point | 101.4 °C | [2] |

| Predicted Vapor Pressure | 0.00911 mmHg at 25°C | [2] |

| Predicted Refractive Index | 1.542 | [2] |

Synthesis of this compound

Proposed Synthesis Workflow

The following diagram illustrates a proposed synthetic route to this compound.

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol: General Procedure for 2-Tetralone Synthesis[3]

This protocol describes a general method for the synthesis of 2-tetralones that can be adapted for this compound.

Materials:

-

Substituted phenylacetic acid (in this case, 3-fluorophenylacetic acid)

-

1-Alkene (in this case, ethylene)

-

Trifluoroacetic anhydride (TFAA)

-

Phosphoric acid

Procedure:

-

In situ formation of a mixed anhydride: The substituted phenylacetic acid is reacted with trifluoroacetic anhydride (TFAA).

-

Acylation: The 1-alkene is then acylated by the in situ generated mixed anhydride.

-

Cycloalkylation: The subsequent cycloalkylation of the aromatic ring is facilitated by the presence of phosphoric acid.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by column chromatography.

This method avoids the use of thionyl chloride, aluminum trichloride, and chlorinated hydrocarbon solvents, making it a "cleaner" synthetic approach.[3]

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR, and a predicted mass spectrum fragmentation pattern, based on the analysis of its isomers and related compounds.[4][5][6][7][8]

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.4 | m | 3H | Aromatic protons |

| ~3.6 | s | 2H | -CH₂- (adjacent to carbonyl) |

| ~3.0 | t | 2H | -CH₂- (benzylic) |

| ~2.5 | t | 2H | -CH₂- |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C=O |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~115-145 | Aromatic Carbons |

| ~40-50 | -CH₂- (adjacent to carbonyl) |

| ~25-35 | Other -CH₂- carbons |

Predicted Mass Spectrometry Data

| m/z | Predicted Assignment |

| 164 | [M]⁺ (Molecular Ion) |

| 136 | [M - CO]⁺ |

| 121 | [M - CO - CH₃]⁺ |

| 108 | [M - C₂H₄O]⁺ |

Biological Activity and Applications in Drug Development

While specific biological activities for this compound have not been reported, the tetralone scaffold is a common motif in a variety of biologically active compounds.[9][10] The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.[11]

Potential Therapeutic Applications

Derivatives of fluorinated tetralones are investigated for a range of therapeutic areas, including:

-

Anticancer agents [9]

-

Antidepressants [9]

-

Antiviral compounds [9]

-

Anti-inflammatory drugs [11]

-

Analgesics [11]

The following diagram illustrates the logical flow from the core chemical structure to its potential applications in drug discovery.

Caption: Role of this compound in chemical synthesis.

Role in Signaling Pathways

There is currently no information available linking this compound to specific signaling pathways. Research into the biological activity of this compound would be necessary to elucidate any such involvement.

Experimental Protocols

The following are generalized protocols for key experimental techniques relevant to the synthesis and characterization of this compound.

General Protocol for Friedel-Crafts Acylation[12][13]

This reaction is a fundamental method for the formation of aryl ketones.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Acyl chloride or anhydride

-

Aromatic compound

-

Anhydrous solvent (e.g., dichloromethane)

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in the anhydrous solvent.

-

Formation of Acylium Ion: Cool the suspension to 0°C and slowly add the acyl chloride (dissolved in the anhydrous solvent) dropwise.

-

Addition of Aromatic Compound: After the addition of the acyl chloride is complete, add the aromatic compound (dissolved in the anhydrous solvent) dropwise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography.

General Protocol for NMR Sample Preparation and Data Acquisition[14]

Sample Preparation:

-

Weigh approximately 5-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

General Protocol for Mass Spectrometry Data Acquisition[14]

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Dilute the solution to an appropriate concentration (typically in the low µg/mL to ng/mL range).

Data Acquisition (using Electrospray Ionization - ESI):

-

Infuse the sample solution into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

References

- 1. This compound|29419-15-6|Active Biopharma Corp [activebiopharma.com]

- 2. This compound [chembk.com]

- 3. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-FLUORO-1-TETRALONE(2840-44-0) 1H NMR spectrum [chemicalbook.com]

- 5. 6,7-Difluoro-2-tetralone(552321-02-5) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Tetralone(529-34-0) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of tetralone abscisic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

Physical properties of 7-Fluoro-2-tetralone (melting point, boiling point)

An In-depth Technical Guide on the Physical Properties of 7-Fluoro-2-tetralone

This technical guide is intended for researchers, scientists, and drug development professionals, providing a focused overview of the known physical properties of this compound, specifically its melting and boiling points.

Compound Overview

This compound (CAS RN: 29419-15-6) is a fluorinated bicyclic ketone. The introduction of a fluorine atom to the tetralone scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest in synthetic and medicinal chemistry. It is an isomer of the more commonly cited 7-Fluoro-1-tetralone. Distinguishing between these isomers is critical for accurate research and development.

Physical Properties

The available quantitative data for the physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | N/A |

| Molecular Weight | 164.18 g/mol | N/A |

| CAS Number | 29419-15-6 | N/A |

| Boiling Point | 265.5 ± 40.0 °C at 760 mmHg | [][2][3] |

| Melting Point | Not Available | [2] |

| Density | 1.199 g/cm³ | [2] |

Note: The melting point for this compound is not consistently reported in publicly available databases, where it is often listed as "N/A".[2] This may suggest the compound is a liquid at room temperature or that this specific data has not been widely published.

Experimental Protocols

While specific experimental procedures for the determination of this compound's physical properties are not detailed in the cited literature, standard laboratory methodologies would be applied.

Melting Point Determination

A standard technique for determining the melting point of a solid organic compound is using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dried, purified solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of a melting point apparatus.

-

Observation: The temperature is raised at a controlled rate. The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination

The boiling point is typically determined via distillation or using a micro-method for smaller quantities.

-

Apparatus Setup: For distillation, the compound is placed in a round-bottom flask with a distillation head, condenser, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

Heating: The flask is heated gently.

-

Measurement: The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as the stable temperature at which the liquid actively boils and condenses on the thermometer. The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Physicochemical Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as this compound.

References

An In-depth Technical Guide to the Solubility of 7-Fluoro-2-tetralone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Fluoro-2-tetralone, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes a detailed, generalized experimental protocol for determining solubility, alongside a summary of its known physical properties and relevant synthetic pathways.

Introduction to this compound

This compound is a fluorinated aromatic ketone that serves as a valuable building block in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO | [1][2] |

| Molecular Weight | 164.18 g/mol | [1][2] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 62-68 °C | [1] |

| Storage Temperature | 0-8 °C | [1] |

General Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like".[3][4] This implies that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[4] The polarity of this compound, with its ketone and fluoro-aromatic moieties, suggests it will exhibit solubility in a range of organic solvents. The key intermolecular interactions influencing its solubility include dipole-dipole interactions and London dispersion forces.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound such as this compound in an organic solvent, commonly known as the shake-flask method.[5][6]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial.

-

Accurately add a known volume of the desired organic solvent.

-

Securely cap the vials and place them in a constant temperature shaker.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to obtain a clear, particle-free saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.

-

Visualized Workflows and Synthetic Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a common synthetic route to the tetralone core.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[5]

The synthesis of tetralones is often achieved through an intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid.[7][8][9]

Caption: General scheme for the synthesis of a tetralone core via intramolecular Friedel-Crafts acylation.[8]

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in the literature, this guide provides the necessary theoretical and practical framework for researchers to determine these values. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path to generating crucial data for process development and formulation. The fundamental principles of solubility and the synthetic context of the tetralone core are also presented to give a well-rounded technical overview for professionals in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. myuchem.com [myuchem.com]

- 3. saltise.ca [saltise.ca]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Stability and Storage of 7-Fluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

7-Fluoro-2-tetralone is a fluorinated derivative of 2-tetralone, a bicyclic aromatic ketone. Such compounds are of significant interest in medicinal chemistry and drug development as key intermediates for the synthesis of various biologically active molecules. The fluorine substituent can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, including metabolic stability and binding affinity. Given its role as a crucial building block, ensuring the chemical integrity and stability of this compound during storage and handling is paramount to guarantee the reliability and reproducibility of experimental outcomes. This guide provides a summary of available information on the stability and recommended storage conditions for this compound.

2. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to assessing its stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | |

| Molecular Weight | 164.18 g/mol | |

| Appearance | Off-white to light yellow crystalline solid | |

| Melting Point | 76-80 °C | |

| Boiling Point | Not determined | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

3. Stability Profile

While specific, in-depth public stability studies on this compound are limited, information from suppliers and general chemical principles for structurally related tetralones and fluorinated ketones provide guidance.

3.1. Light Sensitivity Ketones, particularly those with aromatic rings, can be susceptible to photochemical degradation. The energy from UV or even visible light can promote electronic transitions that lead to the formation of reactive species and subsequent degradation products. It is therefore considered best practice to protect this compound from light.

3.2. Thermal Stability The reported melting point of 76-80 °C suggests that the compound is a stable solid at ambient temperatures. However, like most organic compounds, prolonged exposure to elevated temperatures can lead to degradation. Thermal decomposition pathways may include oxidation or polymerization.

3.3. Oxidative and Hydrolytic Stability The tetralone scaffold can be susceptible to oxidation, particularly at the benzylic positions. The presence of the electron-withdrawing fluorine atom may influence the rate of such reactions. While generally stable, exposure to strong oxidizing agents should be avoided. The compound is not expected to be readily hydrolyzed under neutral conditions, but stability in strongly acidic or basic aqueous solutions has not been extensively documented and should be approached with caution.

4. Recommended Storage and Handling

Based on the available information and general chemical safety practices, the following storage and handling procedures are recommended to maintain the integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | To minimize the potential for thermal degradation and reduce the rate of any slow decomposition reactions. |

| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photochemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Moisture | Keep container tightly closed in a dry place. | To prevent potential hydrolysis and degradation from moisture. |

5. Experimental Workflow: Handling and Storage

The following workflow outlines the best practices for handling and storing this compound in a research environment to ensure its stability.

Caption: Workflow for optimal handling and storage of this compound.

While specific quantitative stability data for this compound is not widely published, its structural features and information from suppliers allow for informed recommendations for its storage and handling. By controlling temperature, light exposure, atmosphere, and moisture, researchers can ensure the chemical integrity of this important synthetic intermediate, leading to more reliable and reproducible scientific results. For critical applications, it is advisable to perform in-house stability testing under the specific conditions of use.

An In-Depth Technical Guide to the Molecular Structure and Conformation of 7-Fluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-2-tetralone is a fluorinated derivative of the bicyclic aromatic ketone, 2-tetralone (B1666913). The introduction of a fluorine atom at the C-7 position of the aromatic ring significantly influences the molecule's electronic properties and can impact its conformational preferences and biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon available data for the parent compound and related fluorinated analogs. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates established principles of structural chemistry and spectroscopic techniques to offer a robust theoretical framework for researchers. This guide also presents a plausible synthetic route and outlines key experimental protocols for its characterization.

Molecular Structure

The molecular structure of this compound consists of a dihydronaphthalene core with a ketone group at the 2-position and a fluorine atom at the 7-position. The key structural features are detailed in Table 1.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| CAS Number | 29419-15-6 |

| IUPAC Name | 7-fluoro-3,4-dihydronaphthalen-2(1H)-one |

Note: This data is compiled from chemical supplier databases.

The presence of the fluorine atom, a highly electronegative element, is expected to induce a significant dipole moment in the molecule and alter the electron density distribution in the aromatic ring. This can have implications for its reactivity and intermolecular interactions.

Conformational Analysis

The conformational flexibility of this compound arises from the non-aromatic, saturated portion of the dihydronaphthalene ring system. This six-membered ring can adopt several non-planar conformations to minimize steric and torsional strain. Based on studies of the parent 2-tetralone and its derivatives, the most likely conformations are the half-chair and the envelope .

Caption: A proposed synthetic workflow for this compound.

Detailed Protocol:

-

Formation of the Mixed Anhydride (B1165640): To a solution of 4-fluorophenylacetic acid in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride (TFAA) at 0 °C. Stir the mixture for 30 minutes to form the mixed anhydride.

-

Acylation: Introduce ethylene (B1197577) gas into the reaction mixture. The mixed anhydride will act as an acylating agent.

-

Cyclization: Add phosphoric acid to the reaction mixture and heat to promote the intramolecular Friedel-Crafts acylation, leading to the formation of the tetralone ring.

-

Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis

Instrumentation:

-

1H, 13C, and 19F NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for 1H and 13C NMR. For 19F NMR, an external standard or a solvent with a known fluorine signal can be used for referencing.

Data Acquisition:

-

1H NMR: Acquire a standard one-dimensional proton spectrum.

-

13C NMR: Acquire a proton-decoupled 13C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

19F NMR: Acquire a proton-decoupled 19F spectrum.

Conclusion

This technical guide provides a detailed overview of the molecular structure and conformational analysis of this compound based on available scientific literature and established chemical principles. While specific experimental data for this compound is not widely published, the information presented here on its predicted properties, a plausible synthetic route, and characterization methods offers a valuable resource for researchers in medicinal chemistry and drug development. Further experimental and computational studies are warranted to fully elucidate the precise structural and conformational details of this intriguing molecule.

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Fluoro-2-tetralone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 7-Fluoro-2-tetralone, a valuable intermediate in the development of pharmaceuticals. The synthesis is a two-step process commencing with the conversion of 3-(4-fluorophenyl)propanoic acid to its corresponding acyl chloride, followed by an intramolecular Friedel-Crafts cyclization to yield the target tetralone. This protocol includes a comprehensive list of materials, step-by-step procedures, and quantitative data to ensure reproducibility.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of biologically active molecules for drug discovery. The fluorine substituent can significantly enhance the metabolic stability and binding affinity of drug candidates. The synthesis of tetralones is often achieved through an intramolecular Friedel-Crafts reaction, a robust and well-established method for forming the fused ring system.[1][2] This protocol outlines a reliable method for the preparation of this compound.

Experimental Protocol

The synthesis of this compound is accomplished in two primary steps:

-

Formation of 3-(4-fluorophenyl)propionyl chloride: 3-(4-Fluorophenyl)propanoic acid is reacted with thionyl chloride to form the more reactive acyl chloride.

-

Intramolecular Friedel-Crafts Cyclization: The acyl chloride undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst, aluminum chloride, to form this compound.[3]

Materials and Reagents

-

3-(4-Fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Ice

-

Ethyl acetate

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 3-(4-fluorophenyl)propionyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-fluorophenyl)propanoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 molar equivalents).

-

Slowly heat the reaction mixture to reflux (around 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-fluorophenyl)propionyl chloride is obtained as an oil and can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

In a separate, larger round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude 3-(4-fluorophenyl)propionyl chloride from Step 1 in anhydrous dichloromethane.

-

Slowly add the acyl chloride solution to the aluminum chloride suspension dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction is quenched by carefully and slowly pouring the reaction mixture over crushed ice containing concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure this compound.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| 3-(4-Fluorophenyl)propanoic acid | C₉H₉FO₂ | 168.17 | 1.00 | 1.0 |

| Thionyl chloride | SOCl₂ | 118.97 | 2.50 | 2.5 |

| Aluminum chloride | AlCl₃ | 133.34 | 1.20 | 1.2 |

| Product: this compound | C₁₀H₉FO | 164.18 | - | - |

| Estimated Yield | 75-85% |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reductive Amination of 7-Fluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds.[1] This process, also known as reductive alkylation, involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This one-pot approach is highly valued for its efficiency and broad substrate scope. The resulting aminotetralin structural motif is a key component in a variety of pharmacologically active compounds.

Reaction Principle

The reductive amination of 7-Fluoro-2-tetralone proceeds in two main steps occurring in a single pot:

-

Imine Formation: The ketone (this compound) reacts with a primary amine (e.g., methylamine) under mildly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form an imine.

-

Reduction: A reducing agent, selectively chosen to reduce the imine in the presence of the ketone, is used to reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the final secondary amine product. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its mild nature and selectivity for imines over ketones.[2][3]

Experimental Protocols

Representative Protocol: Reductive Amination of this compound with Methylamine (B109427)

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

-

This compound

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (B129727) (MeOH), anhydrous

-

Glacial acetic acid (optional, for pH adjustment)

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (B130326) (for salt formation)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Nitrogen or argon inlet for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol, add methylamine hydrochloride (1.2 eq).

-

pH Adjustment (Optional but Recommended): If the mixture is not slightly acidic (pH 5-6), a small amount of glacial acetic acid can be added dropwise. This facilitates the formation of the imine.

-

Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. The addition should be done carefully as gas evolution (hydrogen) may occur.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (free base).

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Salt Formation (Optional): For easier handling and improved stability, the purified free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Data Presentation

The following table summarizes the typical reactants, reagents, and expected outcome for the reductive amination of this compound. Please note that the yield is an estimate and can vary based on reaction scale and optimization.

| Parameter | Value | Notes |

| Starting Material | This compound | Ketone |

| Amine Source | Methylamine hydrochloride | Primary amine salt |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective for imine reduction |

| Solvent | Anhydrous Methanol (MeOH) | Common solvent for reductive amination |

| Stoichiometry | ||

| This compound | 1.0 eq | Limiting reagent |

| Methylamine hydrochloride | 1.2 eq | Slight excess to drive imine formation |

| Sodium Cyanoborohydride | 1.5 eq | Excess to ensure complete reduction |

| Reaction Temperature | Room Temperature | Mild conditions are typically sufficient |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |

| Product | 7-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine | Secondary amine |

| Expected Yield | 60-80% | This is a typical range and may vary. Optimization is recommended. |

| Purification Method | Silica Gel Column Chromatography | For the free base |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination of this compound.

Caption: General workflow for the reductive amination of this compound.

Signaling Pathway Diagram

The logical relationship in the reductive amination reaction is depicted below.

Caption: Reaction pathway for the reductive amination of this compound.

References

Application Notes and Protocols: Suzuki Coupling Reactions Using 7-Fluoro-2-tetralone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful tool is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. The 7-fluoro-2-tetralone scaffold is a valuable building block in medicinal chemistry due to the favorable properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.

This document provides detailed application notes and protocols for the Suzuki coupling of this compound derivatives. The described methodology involves a two-step sequence: the synthesis of a vinyl triflate from this compound, followed by the palladium-catalyzed Suzuki coupling with various arylboronic acids to furnish 2-aryl-7-fluoro-3,4-dihydronaphthalene derivatives. These products are of significant interest as intermediates for the synthesis of novel therapeutic agents.

Data Presentation: Reaction Parameters for Suzuki Coupling of a this compound Derivative

The following table summarizes the reaction conditions and yields for the Suzuki coupling of 7-fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate (B1224126) with a variety of arylboronic acids. These representative data provide a basis for adapting the protocol to other substrates.

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-phenyl-7-fluoro-3,4-dihydronaphthalene | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-7-fluoro-3,4-dihydronaphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-chlorophenyl)-7-fluoro-3,4-dihydronaphthalene | Pd₂(dba)₃ (2) | XPhos (4) | CsF (2) | THF | 65 | 18 | 78 |

| 4 | 3-Pyridinylboronic acid | 2-(pyridin-3-yl)-7-fluoro-3,4-dihydronaphthalene | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 24 | 65 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(trifluoromethyl)phenyl)-7-fluoro-3,4-dihydronaphthalene | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | K₃PO₄ (2) | Toluene | 110 | 10 | 88 |

| 6 | 2-Thiopheneboronic acid | 2-(thiophen-2-yl)-7-fluoro-3,4-dihydronaphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 75 |

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate

This protocol details the conversion of this compound to its corresponding enol triflate, a necessary precursor for the Suzuki coupling reaction.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add LDA solution (1.1 equiv) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv) in anhydrous THF (0.5 M) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 7-fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate.

Protocol 2: Suzuki Coupling of 7-Fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate with an Arylboronic Acid

This protocol describes the general procedure for the palladium-catalyzed Suzuki coupling of the enol triflate with a representative arylboronic acid.

Materials:

-

7-Fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Degassed solvent (e.g., 1,4-Dioxane (B91453) and Water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried Schlenk flask, combine 7-fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst (0.05 equiv) to the flask.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 0.1 M with respect to the triflate).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired 2-aryl-7-fluoro-3,4-dihydronaphthalene derivative.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Caption: Experimental workflow for the synthesis of 2-aryl-7-fluoro-3,4-dihydronaphthalenes.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 7-Fluoro-2-tetralone in CNS Drug Synthesis

Introduction

7-Fluoro-2-tetralone is a versatile fluorinated ketone that serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents targeting the Central Nervous System (CNS). The 2-aminotetralin scaffold, readily synthesized from this compound, is a key structural motif in a wide range of pharmaceutically important molecules, including potent and selective ligands for dopamine (B1211576) and serotonin (B10506) receptors.[1][2] The strategic incorporation of a fluorine atom at the 7-position can significantly enhance metabolic stability, lipophilicity, and binding affinity of the resulting compounds, making it an attractive starting material for drug discovery programs aimed at treating CNS disorders such as schizophrenia, Parkinson's disease, and depression.[3][4]

These application notes provide detailed protocols for the synthesis of key 2-aminotetralin intermediates from this compound and their subsequent elaboration into potent CNS receptor modulators.

Application Note 1: Synthesis of 2-(Di-n-propylamino)-7-fluorotetralin as a Dopamine D2/D3 Receptor Ligand Precursor

The 2-(di-n-propylamino)tetralin moiety is a well-established pharmacophore for dopamine D2 and D3 receptor agonists.[5] The following protocol details the synthesis of the 7-fluoro analog via a one-pot reductive amination, a robust and widely used method for C-N bond formation that avoids the overalkylation issues common with direct alkylation.[6][7]

Experimental Protocol: Reductive Amination of this compound

This procedure outlines the conversion of this compound to 2-(di-n-propylamino)-7-fluorotetralin.

Materials:

-

This compound

-

Di-n-propylamine

-

Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add di-n-propylamine (1.2 eq) followed by glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(di-n-propylamino)-7-fluorotetralin.

Logical Workflow for Synthesis

Caption: General synthetic workflow from this compound.

Quantitative Data: Dopamine Receptor Affinities of Analogous 2-Aminotetralins

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| (+)-7-OH-DPAT | Human D3 | 0.9 | Agonist |

| (+)-7-OH-DPAT | Human D2 | 19 | Agonist |

| (-)-7-OH-DPAT | Human D3 | 18 | Agonist |

| (-)-7-OH-DPAT | Human D2 | 258 | Agonist |

Data sourced from analogous compounds reported in the literature.[5]

Signaling Pathway: Dopamine D2/D3 Receptors

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).

Caption: Agonist-mediated D2/D3 receptor signaling pathway.

Application Note 2: Synthesis of 2-Aminotetralin Derivatives as Serotonin 5-HT1A Receptor Ligands

The 2-aminotetralin scaffold is also a cornerstone for ligands targeting serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depression.[8][9] By modifying the amine substituent, the selectivity profile of the 7-fluoro-2-aminotetralin core can be tuned towards serotonergic targets.

Experimental Protocol: Synthesis of a Primary Amine Intermediate

This protocol describes the synthesis of 2-amino-7-fluorotetralin, a key intermediate for further derivatization.

Materials:

-

This compound

-

Ammonium (B1175870) acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Aqueous ammonia (B1221849) (NH₄OH)

-

Standard workup and purification reagents as listed in Protocol 1

Procedure:

-

Dissolve this compound (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

-

Stir the solution at room temperature, then add sodium cyanoborohydride (2.0 eq) in one portion.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring for completion by TLC or LC-MS.[6]

-

Carefully concentrate the mixture under reduced pressure to remove most of the methanol.

-

Basify the residue with cold aqueous ammonia (e.g., 2M NH₄OH) to pH > 10.

-

Extract the product with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude primary amine by flash column chromatography or crystallization to yield pure 2-amino-7-fluorotetralin. This intermediate can then be used in subsequent N-alkylation or N-arylation reactions to generate diverse libraries of 5-HT1A ligands.

Quantitative Data: Serotonin Receptor Affinities of Analogous 2-Aminotetralins

The introduction of different substituents on the 2-amino group and the phenyl ring of the tetralin scaffold dramatically influences affinity and selectivity for 5-HT₁ receptor subtypes.[8] The following table shows data for 5-substituted-2-aminotetralin (5-SAT) analogs, which can guide the design of derivatives from the 7-fluoro-2-aminotetralin intermediate.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| FPT (2'-fluoro analog) | 5-HT1A | 14.7 | Agonist |

| FPT (2'-fluoro analog) | 5-HT1B | 14.4 | Agonist |

| CPT (2'-chloro analog) | 5-HT1A | 19.8 | Agonist |

| DCPT (dipropylamino) | 5-HT1A | 13.9 | Agonist |

| DCPT (dipropylamino) | 5-HT1B | 3.9 | Agonist |

Data sourced from analogous compounds reported in the literature.[8] FPT = (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; CPT = (2S)-5-(2′-chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; DCPT = (2S)-5-(2′-chlorophenyl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Signaling Pathway: Serotonin 5-HT1A Receptor

Like the D2/D3 receptors, the 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and a subsequent hyperpolarization of the neuron, which produces an overall inhibitory effect on neuronal firing.

Caption: Agonist-mediated 5-HT1A receptor signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of (R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: synthesis and interactions with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Fluoro-2-tetralone as a building block for agrochemicals

Application Notes and Protocols: 7-Fluoro-2-tetralone in Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated organic molecules are of significant interest in the agrochemical industry due to their unique ability to enhance the biological activity and stability of active ingredients. The introduction of fluorine atoms into a molecular structure can favorably alter properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. While various fluorinated building blocks are utilized in the synthesis of modern pesticides, this document specifically investigates the role of this compound as a potential precursor for novel agrochemicals.

Following an extensive review of scientific literature and patent databases, no specific instances of this compound being directly employed as a building block for the synthesis of commercial or developmental agrochemicals (herbicides, fungicides, or insecticides) have been identified. The search included targeted queries for synthetic pathways, patent applications, and biological activity studies involving derivatives of this compound in the context of crop protection.

While direct applications are not documented, this report will provide a general overview of the synthetic utility of the tetralone scaffold and the recognized impact of fluorination in agrochemical design. This information may serve as a foundational resource for researchers exploring the potential of this compound in future agrochemical discovery. The isomeric compound, 7-Fluoro-1-tetralone, has been mentioned as a versatile intermediate in the synthesis of agrochemicals, suggesting that fluorinated tetralones as a class of compounds hold potential in this field.[1]

Potential Synthetic Pathways and Logical Relationships

The chemical structure of this compound offers several reactive sites that could be exploited for the synthesis of diverse molecular scaffolds. The ketone functionality, the aromatic ring, and the benzylic positions are all amenable to chemical modification. Below is a conceptual workflow illustrating potential synthetic transformations that could be explored to generate novel agrochemical candidates from this compound.

Caption: Conceptual workflow for agrochemical discovery using this compound.

General Experimental Considerations (Hypothetical Protocols)

The following are generalized, hypothetical protocols for the chemical modification of a tetralone scaffold, which could be adapted for this compound. These are provided for illustrative purposes only, as no specific agrochemical synthesis from this starting material has been reported.

Protocol 1: Reductive Amination of the Ketone Group

This protocol describes a general procedure for the conversion of the ketone in a tetralone to an amine, a common functional group in bioactive molecules.

Materials:

-

This compound

-

Amine of choice (e.g., cyclopropylamine)

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloroethane, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amine derivative.

Protocol 2: Aromatic Nitration

This protocol outlines a general method for the introduction of a nitro group onto the aromatic ring of the tetralone, which can serve as a handle for further functionalization.

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound.

-

To this cooled solution, add fuming nitric acid dropwise while maintaining the internal temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring for the consumption of the starting material by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation (Hypothetical)

Should derivatives of this compound be synthesized and tested for agrochemical activity, the data could be presented in the following tabular format.

Table 1: Hypothetical Herbicidal Activity of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Pre-emergent IC50 (µM) vs. Avena fatua | Post-emergent IC50 (µM) vs. Amaranthus retroflexus |

| FT-01 | -H | -H | >100 | >100 |

| FT-02 | -NH-cPr | -H | 55.2 | 78.1 |

| FT-03 | -H | 6-NO2 | 89.4 | 95.3 |

Table 2: Hypothetical Fungicidal Activity of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. Botrytis cinerea | MIC (µg/mL) vs. Septoria tritici |

| FT-01 | -H | -H | >128 | >128 |

| FT-04 | -OH | -H | 64 | 128 |

| FT-05 | -H | 8-Cl | 32 | 64 |

Conclusion

The exploration of is an area with no current documented successes in the public domain. However, the inherent reactivity of the tetralone scaffold, combined with the beneficial effects of fluorine incorporation, suggests that this molecule could be a starting point for novel research endeavors in crop protection. The provided conceptual workflows and generalized protocols are intended to serve as a guide for researchers interested in exploring the untapped potential of this and related fluorinated building blocks. Further synthetic and biological screening efforts are necessary to determine if derivatives of this compound can yield new and effective agrochemical agents.

References

HPLC method for purity analysis of 7-Fluoro-2-tetralone

An Application Note for the Purity Analysis of 7-Fluoro-2-tetralone by High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a fluorinated derivative of tetralone, a compound that serves as a structural motif in a variety of natural products and synthetic compounds with significant biological activity. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring the purity of this compound is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique ideally suited for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of potential related substances.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO | [] |

| Molecular Weight | 164.18 g/mol | [][2] |

| Appearance | White to off-white crystals | [3] |

| Storage Condition | 2-8°C | [2][4] |

Experimental Protocol

This protocol outlines the steps for preparing solutions and operating the HPLC system for the purity analysis of this compound.

Materials and Reagents

-

This compound reference standard (purity ≥99%)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade or purified to 18.2 MΩ·cm

-

Methanol, HPLC grade

-

Phosphoric acid (H₃PO₄), analytical grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |